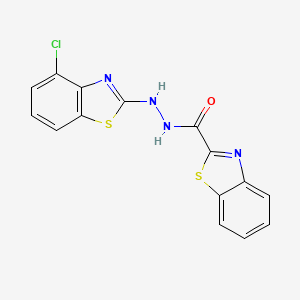

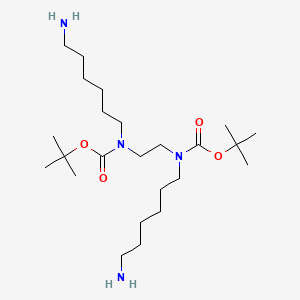

![molecular formula C18H23N3O6S B2435983 4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 943105-50-8](/img/structure/B2435983.png)

4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a morpholine derivative with a sulfonyl group attached to the 4-position of the morpholine ring. The sulfonyl group is further substituted with a 1H-pyrazol-4-yl group, which is acetylated and has a methoxyphenyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols and related compounds . The acetylation process, which enhances the effectiveness of drugs, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure analysis of this compound would involve quantum chemical calculations and spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions of this compound could involve acetylation, which is known to enhance the effectiveness of drugs .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

The chemical compound has been explored in the context of synthesizing new bioactive molecules with potential therapeutic applications. A study by Ozmen Ozgun et al. (2019) focused on synthesizing pyrazoline benzensulfonamides with a combination of pyrazoline and sulfonamide pharmacophores. These compounds were evaluated for their inhibitory potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. They displayed significant enzyme inhibition and low cytotoxicity, suggesting their potential as novel CA or AChE inhibitor candidates for various therapeutic applications, including the treatment of glaucoma, neurological disorders, and certain types of cancer (Ozmen Ozgun et al., 2019).

Antimicrobial and Antibiotic Modulation

4-(Phenylsulfonyl) morpholine derivatives have demonstrated significant bioactivity in antimicrobial applications. Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. While the compound itself showed moderate direct antimicrobial activity, its most notable contribution was in modulating the efficacy of other antibiotics, significantly reducing the minimum inhibitory concentration (MIC) of amikacin against Pseudomonas aeruginosa, indicating its potential as a resistance-modifying agent (Oliveira et al., 2015).

Enzyme Inhibition for Neurological Disorders

Research into the inhibition of enzymes relevant to neurological disorders has also featured compounds with the morpholine moiety. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer’s disease. One of the derivatives showed significant inhibitory activity, comparable to Neostigmine methylsulfate, a standard treatment, highlighting the potential of these compounds in developing treatments for Alzheimer’s disease and possibly other neurodegenerative conditions (Abbasi et al., 2018).

Design and Synthesis for Anticancer Activity

El-Sharief et al. (2019) explored the synthesis of novel indole derivatives, including morpholinosulfonyl motifs, for anticancer activity. These compounds were evaluated against several cancer cell lines, showing broad-spectrum anticancer activity with IC50 values less than 10 µM. The promising derivatives induced apoptosis and were found to have potent activity against EGFR, suggesting their potential as anticancer agents (El-Sharief et al., 2019).

Physicochemical Properties and Biodegradability

The physicochemical properties and biodegradability of morpholinium ionic liquids, including derivatives of 4-benzyl-4-methylmorpholinium, were investigated by Pernak et al. (2011). These studies are crucial for understanding the environmental impact and safety profile of new chemical entities, particularly those intended for industrial applications or as potential pharmaceuticals. The research highlighted moderate to low toxicity levels and provided insights into the solvents' potential applications based on their physicochemical properties (Pernak et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-13-18(28(23,24)20-8-10-26-11-9-20)14(2)21(19-13)17(22)12-27-16-6-4-15(25-3)5-7-16/h4-7H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNIYROORARTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

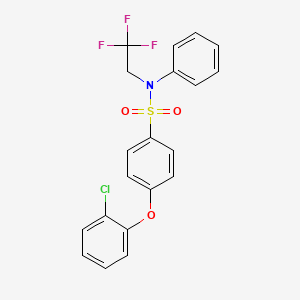

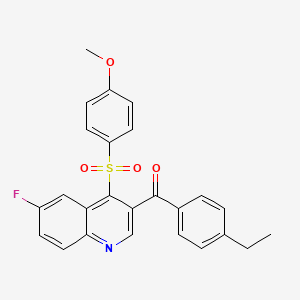

![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)

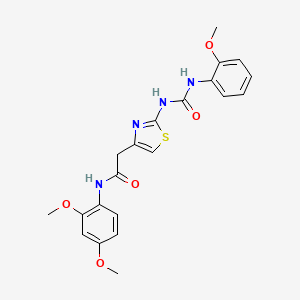

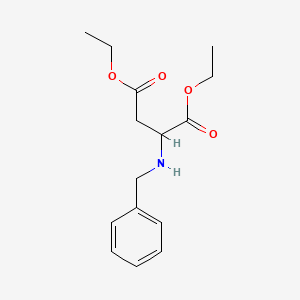

![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)